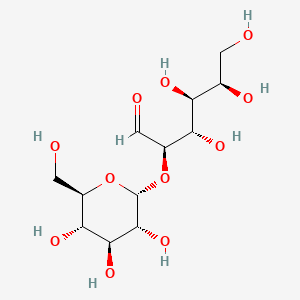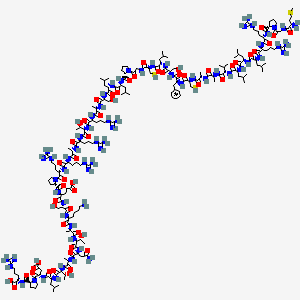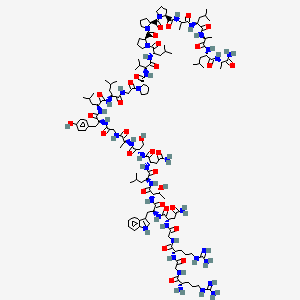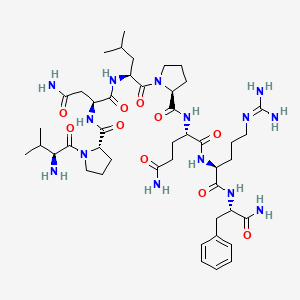
2-O-(alpha-D-Glucopyranosyl)-D-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(alpha-D-Glucopyranosyl)-D-galactose is a glycoside compound that consists of a galactose molecule linked to a glucose molecule through an alpha-glycosidic bond
Mechanism of Action
Target of Action
The primary target of 2-O-(alpha-D-Glucopyranosyl)-D-galactose, also known as (2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, is the enzyme cyclodextrin glycosyltransferase (CGTase) . CGTase is responsible for the synthesis of this compound .
Mode of Action
The compound interacts with CGTase through a process known as transglycosylation . In this process, the compound competes with L-ascorbic acid (L-AA) as the acceptors, which can result in low yield . Through site saturation mutagenesis, the specificity of cgtase for the donor substrate maltodextrin can be enhanced, thereby improving the yield of this compound .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of 2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid (AA-2G), a stable derivative of L-ascorbic acid (L-AA) . This pathway is crucial in the food and cosmetics industries .
Pharmacokinetics
Its derivative, aa-2g, is known to maintain stable properties and produce l-aa by α-glucosidase, which can exert the normal physiological functions of l-aa .
Result of Action
The action of this compound results in the synthesis of AA-2G, a stable derivative of L-AA . AA-2G has wide applications in the fields of food and cosmetics industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glucose and maltose produced by CGTase during AA-2G synthesis may compete with L-AA as the acceptors, resulting in low AA-2G yield . Through genetic modification of cgtase, the yield of aa-2g can be improved .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be synthesized by cyclodextrin glycosyltransferase (CGTase) during the process of ascorbic acid synthesis . It interacts with enzymes such as α-glucosidase, amylase, sucrose phosphorylase, and others that can catalyze its synthesis . The nature of these interactions involves the transfer of a glucose residue from the donor substrate maltodextrin to the acceptor molecule ascorbic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a stable derivative of ascorbic acid . Ascorbic acid is known to play a crucial role in various cellular functions, including collagen formation, iron absorption, and carnitine synthesis . By being a stable derivative, this compound can maintain these functions while offering improved stability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its enzymatic hydrolysis into ascorbic acid . This process is facilitated by α-glucosidase, which cleaves the glycosidic bond, releasing ascorbic acid . Ascorbic acid then exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability of this compound is one of its key advantages over ascorbic acid . It is resistant to degradation under conditions that would typically cause ascorbic acid to degrade, such as exposure to heat, light, and metal ions . This makes it a valuable compound for use in various applications, including food and cosmetics industries .
Metabolic Pathways
The metabolic pathways involving this compound are centered around its role as a derivative of ascorbic acid . It is involved in the ascorbic acid synthesis pathway, where it is synthesized from maltodextrin by the action of CGTase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(alpha-D-Glucopyranosyl)-D-galactose can be achieved through enzymatic transglycosylation. Enzymes such as cyclodextrin glucosyltransferase (CGTase) and isoamylase are commonly used to catalyze the reaction. The reaction conditions typically involve using maltodextrin as the donor substrate and adjusting parameters such as pH, temperature, and enzyme concentration to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic processes. The use of mutant enzymes with enhanced specificity for the donor substrate can significantly improve the yield. For example, combining isoamylase with mutant CGTase has been shown to increase the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-O-(alpha-D-Glucopyranosyl)-D-galactose undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-O-(alpha-D-Glucopyranosyl)-D-galactose has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation and enzymatic synthesis.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Comparison with Similar Compounds
Similar Compounds
2-O-(alpha-D-Glucopyranosyl)-L-ascorbic acid: A stable derivative of ascorbic acid with similar antioxidant properties.
2-O-(alpha-D-Glucosyl)glycerol: Another glycoside compound with applications in the food and cosmetics industries.
Uniqueness
2-O-(alpha-D-Glucopyranosyl)-D-galactose is unique due to its specific glycosidic linkage and the resulting stability and bioactivity.
Properties
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-IJVVWVSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Ala17]-MCH](/img/new.no-structure.jpg)










